Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate - 1389287-35-7

Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate

Catalog Number: EVT-2907917
CAS Number: 1389287-35-7
Molecular Formula: C14H12FNO2
Molecular Weight: 245.253
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The biphenyl moiety is a common structural feature in numerous bioactive molecules studied in medicinal chemistry [, , , , , , , , , , , , ]. It serves as a building block for developing compounds with various pharmacological properties, including:

  • Tachykinin NK1 receptor antagonists: Compounds like T-2328, incorporating the biphenyl structure, demonstrate potent and selective antagonism against NK1 receptors, with potential applications in treating chemotherapy-induced emesis [, ].
  • AMPA receptor potentiators: Biphenyl-containing compounds such as LY503430 and LY404187 act as positive allosteric modulators of AMPA receptors, displaying neuroprotective and neurotrophic effects in rodent models of Parkinson's disease [, , ].
  • GPR40 agonists: Phenylpropanoic acid derivatives containing biphenyl structures have shown promise as potent and orally bioavailable GPR40 agonists, offering potential for treating type 2 diabetes [].
  • FFA4 agonists: Long-chain n-3 fatty acids and synthetic ligands like TUG-891, incorporating the biphenyl motif, act as FFA4 agonists, inhibiting growth factor signaling in human prostate cancer cells [].
  • Dihydroorotate dehydrogenase inhibitors: Brequinar sodium, a biphenyl-containing compound, inhibits dihydroorotate dehydrogenase, a crucial enzyme in pyrimidine biosynthesis, exhibiting anticancer properties [].
Mechanism of Action

The NO-releasing moiety of NCX-2216 contributes to its ability to suppress prostaglandin synthesis without causing gastric injury []. These compounds undergo carboxyl ester hydrolysis to release NOBA ((nitrooxy)butyl alcohol), which is subsequently metabolized to inorganic nitrogen oxides (NOx) [].

Applications

NCX-2216 has demonstrated efficacy in reducing β-amyloid deposition in a transgenic mouse model of Alzheimer's disease, suggesting potential therapeutic applications for neurodegenerative diseases [, ].

Compound Description: This compound is a potent herbicide that targets a variety of undesirable plants, including those affecting rice, cereals, wheat, barley, oats, and rye. [] Its effectiveness is enhanced when used in synergistic herbicidal compositions with other herbicides like halosulfuron-methyl, pyrazosulfuron-ethyl, and esprocarb. [] The composition may also include adjuvants, carriers, and safeners to improve its efficacy and safety. []

Methyl 6-[4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridin-2-yl]pyridine-2-carboxylate

Compound Description: This compound is a herbicidal agent used for protecting wheat and barley from the harmful effects of other herbicides like methyl 6-[4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridin-2-yl]pyridine-2-carboxylate or the triethylammonium salt of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. [] It acts as a protective agent, mitigating the detrimental effects of these herbicides on the cereal crops. []

Compound Description: NCX-2216 is a nitric oxide (NO)-releasing derivative of flurbiprofen that also incorporates a ferulic acid moiety, known for its antioxidant properties. [] This compound has demonstrated effectiveness in reducing β-amyloid (Aβ) deposition in a transgenic mouse model of Alzheimer's disease. [, ] It shows superior gastric tolerability compared to flurbiprofen, attributed to its NO-releasing component. [] Moreover, NCX-2216 exhibits prolonged suppression of prostaglandin synthesis in the brain, potentially due to an active metabolite. []

Relevance: Flurbiprofen is the parent compound of NCX-2216, a related compound to Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate. [] The 2-fluoro-α-methyl-[1,1′-biphenyl] moiety in NCX-2216 is derived directly from flurbiprofen, highlighting the structural connection. []

Ibuprofen

Compound Description: Ibuprofen is a nonselective NSAID that exhibits modest Aβ-lowering effects in a mouse model of Alzheimer's disease, primarily targeting nonfibrillar deposits. []

Celecoxib

Compound Description: Celecoxib is a COX-2 selective NSAID that has not shown any significant effect on amyloid deposition in mouse models of Alzheimer's disease. []

(R)-4′-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide (LY503430)

Compound Description: LY503430 is a potent and systemically active positive, allosteric AMPA receptor activator. [, , ] It exhibits efficacy in in vivo rodent models of cognition, depression, and Parkinson's disease by enhancing AMPA receptor-mediated neurotransmission via the reduction of ion channel desensitization. [, , ] It selectively enhances glutamate-induced calcium influx in human embryonic kidney 293 cells transfected with human GLUA1, GLUA2, GLUA3, or GLUA4 AMPA receptors. [] Moreover, LY503430 provides dose-dependent functional and histological protection in animal models of Parkinson's disease. []

N-2-(4-(4-cyanophenol)phenol)propyl-2-propanesulfonamide (LY404187)

Compound Description: LY404187 is a positive allosteric AMPA receptor activator similar to LY503430. [] It enhances AMPA receptor-mediated neurotransmission and has demonstrated efficacy in rodent models of cognition, depression, and Parkinson's disease. [] LY404187 elevates basal cerebellar cGMP levels in mice, a response linked to its activation of AMPA receptors. []

(S)-α-amino-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid

Compound Description: The (S)-enantiomer of this compound (SDZ EAB 515) exhibits potent and selective competitive NMDA antagonist properties. [] It demonstrates effectiveness in blocking NMDA receptor activity in functional tests using rat neocortical slice and frog hemisected spinal cord preparations. []

(E)-3-(5-(4-(bis(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)amino)phenyl)thiophen-2-yl)-2-cyanoacrylic acid (D35)

Compound Description: D35 is a dye used in dye-sensitized solar cells (DSSCs). [] It exhibits strong light absorption properties and is incorporated into dinuclear rhenium complexes to enhance the efficiency of DSSCs. []

Methyl 3-chloro-3′-fluoro-4′-{(1R)-1-[({1-[(trifluoroacetyl)amino]cyclopropyl}carbonyl)-amino]ethyl}-1,1′-biphenyl-2-carboxylate (MK-0686)

Compound Description: MK-0686 is a potent bradykinin B1 receptor antagonist. [] It undergoes autoinduction of metabolism in rhesus monkeys, primarily mediated by CYP2C75. [] MK-0686 acts as both a substrate and inducer for CYP2C75, leading to enhanced expression of this enzyme and accelerated metabolism of the compound. []

2-Fluoro-4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride (T-2328)

Compound Description: T-2328 is a potent, centrally active tachykinin neurokinin 1 (NK1) receptor antagonist. [, ] It exhibits significantly higher potency than aprepitant, another NK1 antagonist. [] T-2328 demonstrates effectiveness in blocking both acute and delayed emetic responses induced by cisplatin in ferrets and the foot-tapping response induced by GR73632 in gerbils. [] Its long-lasting anti-emetic effect is attributed to its long-term presence in the brain and its insurmountable inhibition of NK1 receptors. []

4-[(4-fluoro-4′-methyl[1,1′-biphenyl]-2-yl)methoxy]-benzenepropanoic acid (TUG-891)

Compound Description: TUG-891 is a selective agonist for the free fatty acid receptor 4 (FFA4/GPR120). [, ] It exhibits inhibitory effects on lysophosphatidic acid (LPA) and epidermal growth factor-induced proliferation and migration in human prostate cancer cells (DU145 and PC-3), suggesting a potential role in suppressing cancer cell proliferation. [, ]

4-[[(3-phenoxyphenyl)methyl]amino]-benzenepropranoic acid (GW9508)

Compound Description: GW9508 is an agonist for both FFA1 and FFA4 receptors. [] It inhibits proliferation of human prostate cancer cells at doses that block FFA4, suggesting potential involvement in cancer suppression. []

Compound Description: Brequinar sodium (DuP 785, NSC 368390) is an anticancer drug candidate that inhibits dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway. [] Its mechanism of action involves binding to a unique site on the mammalian DHODH enzyme, distinct from the substrate or cofactor binding sites. []

α-linolenic acid

Compound Description: α-linolenic acid (aLA) is an endogenous long-chain polyunsaturated fatty acid that acts as an agonist for GPR120. [] It plays a role in the regulation of metabolic processes and has been implicated in various health benefits. []

Relevance: While structurally distinct from Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate, α-linolenic acid is a key endogenous ligand for GPR120, the same receptor targeted by the related compound TUG-891. [] This shared target and its relevance to the broader research area make aLA indirectly linked to the target compound.

1-[[2'-[[(isopentoxycarbonyl)amino]sulfonyl]-3-fluoro(1,1'-biphenyl)-4-yl]methyl]-5-[3-(N-pyridin-3-ylbutanamido)propanoyl]-4-ethyl-2-propyl-1H-imidazole, potassium salt (XR510)

Compound Description: XR510 is a balanced AT1/AT2 receptor antagonist that exhibits subnanomolar affinity for both receptor sites. [] It effectively lowers blood pressure in renal hypertensive rats and furosemide-treated dogs following oral administration. []

(R)-3′-[[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid (GW427353; solabegron)

Compound Description: GW427353 (solabegron) is a novel, selective β3-adrenergic receptor (AR) agonist. [] It effectively evokes bladder relaxation and increases the micturition reflex threshold in dogs. [] It stimulates cAMP accumulation in cells expressing the human β3-AR, showing minimal response in cells expressing β1-ARs or β2-ARs. []

3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1)

Compound Description: 11C-CS1P1 is a radiotracer designed to target sphingosine-1-phosphate receptor 1 (S1PR1) for PET imaging. [] It binds S1PR1 with high specificity and shows promise in animal models of inflammatory diseases. [] It exhibits brain uptake predominantly in gray matter, correlating with regional S1PR1 RNA expression. [] Dosimetry analysis indicates its safety for repeated measures in humans. []

11C-BMT-136088 (1-(4′-(3-methyl-4-(((1(R)-(3-11C-methylphenyl)ethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1′-biphenyl]-4-yl)cyclopropane-1-carboxylic acid)

Compound Description: 11C-BMT-136088 is a radiotracer developed for PET imaging of the lysophosphatidic acid receptor type 1 (LPA1) in the lung. [] It allows for specific binding measurements and quantification of LPA1 in the lungs of rhesus monkeys. [] Dosimetry studies support its safety for use in human studies. []

3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid (Compound 35)

Compound Description: Compound 35 is a potent GPR40 agonist that exhibits a robust plasma glucose-lowering effect and insulinotropic action in rats with impaired glucose tolerance. [] It represents an optimized structure within a series of phenylpropanoic acid derivatives designed to mitigate cytotoxicity issues observed with the parent compound (Compound 1). []

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoic acid (Flurbiprofen)

Compound Description: Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that served as a starting material for the synthesis of a series of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives. [] These derivatives exhibited potential as analgesic agents in in vivo studies. []

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide

Compound Description: This compound is a synthetic intermediate in the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives. [] It is obtained by hydrazinolysis of methyl 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoate. []

4-amino-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound is a key intermediate in the synthesis of a series of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives, which exhibit analgesic potential. []

4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives (6a-m)

Compound Description: These compounds are a series of derivatives synthesized from 4-amino-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione via condensation with various aromatic aldehydes. [] They were evaluated for their analgesic potential using tail flick, hot plate, and writhing methods. []

Properties

CAS Number

1389287-35-7

Product Name

Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate

IUPAC Name

methyl 6-amino-2-fluoro-3-phenylbenzoate

Molecular Formula

C14H12FNO2

Molecular Weight

245.253

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)12-11(16)8-7-10(13(12)15)9-5-3-2-4-6-9/h2-8H,16H2,1H3

InChI Key

NGCZWPXENJAZHK-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1F)C2=CC=CC=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.